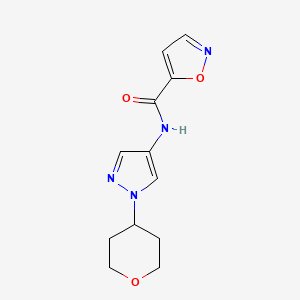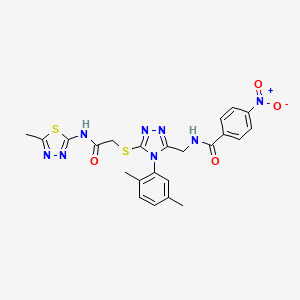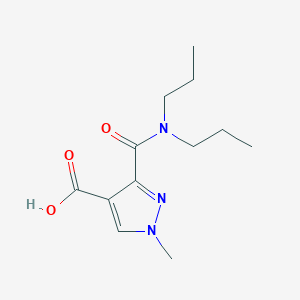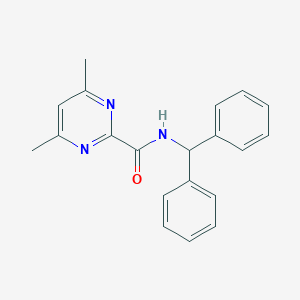![molecular formula C12H11NO4 B2491864 [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol CAS No. 332119-54-7](/img/structure/B2491864.png)
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol represents a class of compounds that have garnered attention due to their intriguing chemical structure and potential applications in various fields. The interest in this compound stems from its unique molecular arrangement, incorporating a furyl group and a nitrophenyl group, which may confer distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves reactions that introduce the furyl and nitrophenyl groups into the molecule. One approach described involves the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, leading to various substitution products, demonstrating the compound's versatility in synthetic chemistry (Hassaneen et al., 1991).
Molecular Structure Analysis
Studies on molecular structure, such as those involving the crystal structure of similar compounds, provide insights into the arrangement of atoms and the spatial geometry of this compound. The molecular crystal structure analysis can reveal details about bond lengths, angles, and overall molecular conformation, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its functional groups. Nitro-substituted phenolates, for example, exhibit solvatochromism, which could be indicative of the behavior of this compound in various solvents (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and density, are essential for its handling and application in different contexts. While specific studies on this compound are not highlighted, related compounds have been studied for their thermodynamic properties, providing a basis for understanding its physical characteristics (Dibrivnyi et al., 2019).
Scientific Research Applications
Synthetic Applications : The compound has been used in various synthetic chemical reactions. For instance, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a related compound, was synthesized and reacted with nucleophiles and active methylene compounds to afford different substitution products, including selenadiazoline and thiadiazoline derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Medicinal Chemistry : This compound and its derivatives have been studied for their potential medicinal applications. For example, 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibited notable activity against the promastigote of Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis (Deiva et al., 2019).
Study of Chemical Properties and Reactions : The compound has been the subject of research focused on understanding its chemical properties and reactions. For example, the synthesis and steric configurations of various derivatives of 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic Acid were studied to understand their chemical behavior (Hirao, Kato, & Kozakura, 1973).
Exploration of Reaction Mechanisms : Research has also delved into understanding the mechanisms of various reactions involving similar compounds. For instance, the ionic hydrogenation (deoxygenation) of 2-(3-methylthienyl) alcohols and the study of rotation barriers in related aryl- and heteroaryldi(1-adamantyl)methyl systems provided insights into the reaction dynamics and stability of these compounds (Lomas, Lacroix, & Vaissermann, 1999).
Chemical Mutagen Suppression : Some studies have explored the ability of certain compounds to suppress the activity of chemical mutagens. For example, cinnamic acid derivatives showed suppressive effects on the SOS-inducing activity of mutagens like 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (Miyazawa, Okuno, Nakamura, & Kameoka, 1998).
Investigation of Antimalarial Properties : N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, a structurally related compound, has been identified as a novel lead for anti-malarial agents, showcasing the potential of such compounds in medicinal applications (Wiesner et al., 2003).
Safety and Hazards
Future Directions
Furan-based compounds, including “[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol”, could potentially be explored further for their antimycobacterial properties . They represent a promising class of agents that can interfere with iron homeostasis, which is crucial for the survival and proliferation of M. tuberculosis .
properties
IUPAC Name |
[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGPABHVBOPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)




![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)



![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)